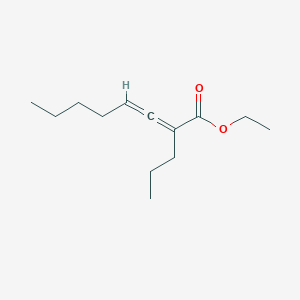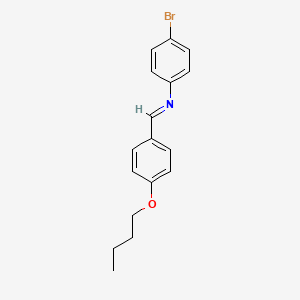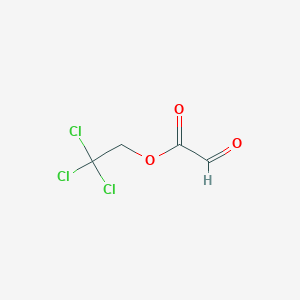
N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group and a 3-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with 3-Methoxyphenyl Group: The piperidine ring is then subjected to a substitution reaction with 3-methoxyphenyl halide under basic conditions to introduce the 3-methoxyphenyl group.
Introduction of 3-Methylcyclohexyl Group: The final step involves the alkylation of the piperidine nitrogen with 3-methylcyclohexyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with different alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine derivatives with various alkyl or aryl groups.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-one
- N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-yl acetate
- N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-yl chloride
Uniqueness
N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
5521-20-0 |
|---|---|
Formule moléculaire |
C19H30N2O |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine |
InChI |
InChI=1S/C19H30N2O/c1-15-5-3-7-18(13-15)21-11-9-16(10-12-21)20-17-6-4-8-19(14-17)22-2/h4,6,8,14-16,18,20H,3,5,7,9-13H2,1-2H3 |
Clé InChI |
VPFDCJQCXDBXHF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)N2CCC(CC2)NC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)




![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)




